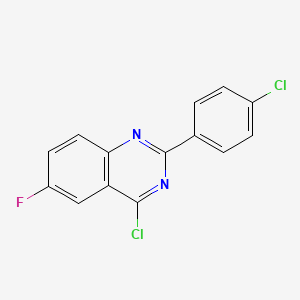

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline

説明

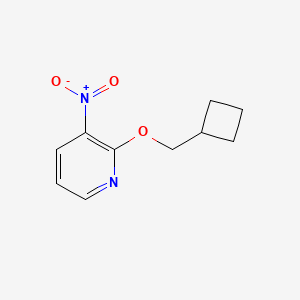

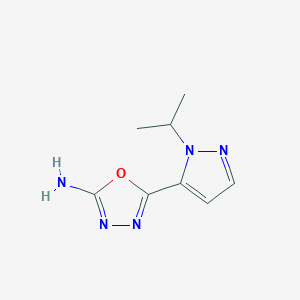

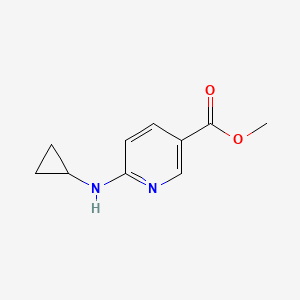

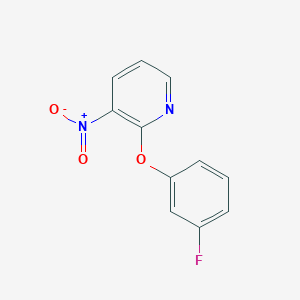

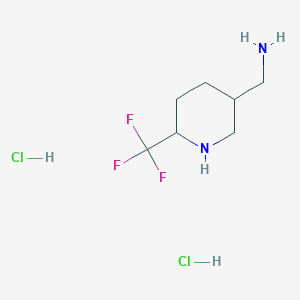

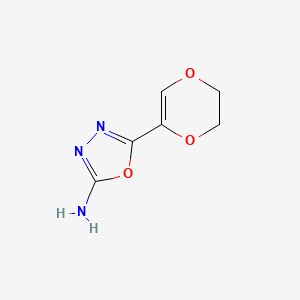

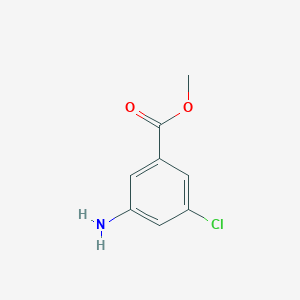

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and bonds in the molecule.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用

-

4-Chlorophenyl isocyanate

- Scientific Field : Chemistry

- Application Summary : This compound is used in the preparation of isothiocyanates . Aryl isocyanates undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams in high yield .

- Methods of Application : The specific experimental procedures are not provided in the source, but it mentions that the compound hydrolyzes in water .

- Results or Outcomes : The outcome of the reaction is the formation of bicyclic β-lactams .

-

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Scientific Field : Pharmacology

- Application Summary : These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes : Some of the compounds showed promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

-

4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

- Scientific Field : Pharmacology

- Application Summary : This compound has shown promising antibacterial activity .

- Methods of Application : The specific experimental procedures are not provided in the source .

- Results or Outcomes : The compound displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria with MICs of 8 µg/mL .

-

Electrochemical study of 4-chloroaniline

- Scientific Field : Chemistry

- Application Summary : This study investigates the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture .

- Methods of Application : The study was conducted using cyclic voltammetry and differential pulse voltammetry .

- Results or Outcomes : The study found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

- Scientific Field : Pharmacology

- Application Summary : This research involves the synthesis, docking studies, and biological evaluation of a series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues .

- Methods of Application : The new compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors of IMC-038525 and IMC-094332, prepared in five steps and further characterized via spectral analyses .

- Results or Outcomes : One of the compounds, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Scientific Field : Pharmacology

- Application Summary : These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes : Some of the compounds showed promising antimicrobial activity and anticancer activity .

-

Electrochemical study of 4-chloroaniline

- Scientific Field : Chemistry

- Application Summary : This study investigates the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture .

- Methods of Application : The study was conducted using cyclic voltammetry and differential pulse voltammetry .

- Results or Outcomes : The study found that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

- Scientific Field : Pharmacology

- Application Summary : This research involves the synthesis, docking studies, and biological evaluation of a series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues .

- Methods of Application : The new compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors of IMC-038525 and IMC-094332, prepared in five steps and further characterized via spectral analyses .

- Results or Outcomes : 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .

-

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Scientific Field : Pharmacology

- Application Summary : These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes : Some of the compounds showed promising antimicrobial activity and anticancer activity .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.

将来の方向性

This would involve discussing potential future research directions, such as new reactions that could be explored, new applications of the compound, or new methods for its synthesis.

I hope this general outline is helpful. If you have a specific compound or topic in mind that you’d like information on, feel free to ask!

特性

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVHQCLAMHKMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674261 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

CAS RN |

885277-63-4 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)

![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)

![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)